N,1,1-Trimethyl-N-(4-nitrophenyl)boranamine
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Overview
Description
N,1,1-Trimethyl-N-(4-nitrophenyl)boranamine is a chemical compound that features a boron atom bonded to a nitrogen atom, which is further bonded to a 4-nitrophenyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,1-Trimethyl-N-(4-nitrophenyl)boranamine typically involves the reaction of trimethylamine with 4-nitrophenylboronic acid under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a catalyst like palladium on carbon to facilitate the coupling reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
N,1,1-Trimethyl-N-(4-nitrophenyl)boranamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding boronic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Halogenating agents like chlorine or bromine; reactions are conducted in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N,1,1-Trimethyl-N-(4-nitrophenyl)boranamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various boron-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,1,1-Trimethyl-N-(4-nitrophenyl)boranamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved may include the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding or van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A phenolic compound with a nitro group, used as a precursor in the synthesis of various chemicals.
N,N-Dimethyl-1-(4-nitrophenyl)methanamine: A related amine compound with similar structural features.
4-Nitrophenyl trimethylacetate: An ester derivative used in enzymatic studies.
Uniqueness
N,1,1-Trimethyl-N-(4-nitrophenyl)boranamine is unique due to the presence of the boron atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where boron-containing compounds are required.
Properties
CAS No. |
61373-38-4 |
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Molecular Formula |
C9H13BN2O2 |
Molecular Weight |
192.03 g/mol |
IUPAC Name |
N-dimethylboranyl-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C9H13BN2O2/c1-10(2)11(3)8-4-6-9(7-5-8)12(13)14/h4-7H,1-3H3 |
InChI Key |
QSQAXLHOVSDBFY-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(C)N(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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